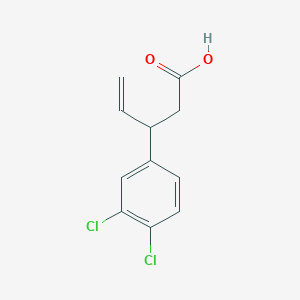
3-(3,4-Di-chlorophenyl)-4-pentenoic acid
Cat. No. B8386503
M. Wt: 245.10 g/mol
InChI Key: MBRPOVAWZSGEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05691362
Procedure details


Treat a solution of the product of Step 3 (15 g, 61 mmol, dried by azeotropic distillation with toluene, 1×50 mL) in dry THF (250 mL) at -78° C. with chlorotriethylsilane (20.2 mL, 120 mmol), rapidly followed by the addition of 0.5M toluene solution of potassium bis(trimethylsilyl)amide (183 mL, 91.5 mmol) via addition funnel over 50 min. Allow the mixture to warm to 23° C., then heat to reflux for 3 h. Allow the solution to gradually cool overnight, then quench with saturated NH4Cl (150 mL). Stir the resulting mixture vigorously for 3 h, treat with 1M HCl (150 mL) and extract with Et2O (500 mL). Extract the aqueous layer with Et2O (400 mL) and wash the combined organic layers with 300 mL of 5% NaOH followed by 8×150 mL of 5% NaOH. Cool the combined aqueous layers to 5° C. and carefully (temperature kept to 5°-10° C.) acidify with conc. HCl (ca 175 mL) to pH 1. Extract the aqueous layer with CH2Cl2 (2×800 mL), dry (Na2SO4) and concentrate to give 3-(3,4-di-chlorophenyl)-4-pentenoic acid as a faint yellow oil, 13.4 g (54.5 mmol, 89%).
Name
product
Quantity
50 mL
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
C([O:4][CH2:5][CH:6]=[CH:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[C:10]([Cl:15])[CH:9]=1)(=O)C.Cl[Si]([CH2:22][CH3:23])(CC)CC.C1(C)C=CC=CC=1.C[Si]([N-][Si](C)(C)C)(C)C.[K+].C1C[O:44]CC1>>[Cl:15][C:10]1[CH:9]=[C:8]([CH:7]([CH:22]=[CH2:23])[CH2:6][C:5]([OH:4])=[O:44])[CH:13]=[CH:12][C:11]=1[Cl:14] |f:3.4|
|
Inputs


Step One
|
Name
|
product
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC=CC1=CC(=C(C=C1)Cl)Cl
|
|
Name
|
|
|
Quantity
|
20.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](CC)(CC)CC
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
183 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
23 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir the resulting mixture vigorously for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heat
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 3 h
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to gradually cool overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quench with saturated NH4Cl (150 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treat with 1M HCl (150 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract with Et2O (500 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extract the aqueous layer with Et2O (400 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
wash the combined organic layers with 300 mL of 5% NaOH
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool the combined aqueous layers to 5° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
carefully (temperature kept to 5°-10° C.)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extract the aqueous layer with CH2Cl2 (2×800 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(CC(=O)O)C=C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
